N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-14-10-3-2-9(4-11(10)15-7)16-12(17)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRQXONSZHMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide typically involves:
- Construction of the benzimidazole core with the appropriate substitution pattern (2-methyl, 6-position functionalization).
- Preparation or acquisition of azetidine-3-carboxylic acid or its derivatives.
- Coupling of the benzimidazole amine with azetidine-3-carboxylic acid derivatives via amide bond formation using carbodiimide-based coupling reagents.
This approach is consistent with the general synthetic methods for benzimidazole carboxamides and azetidine-containing compounds reported in patent and research literature.
Preparation of the Benzimidazole Intermediate
Benzimidazole Core Construction
- The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under dehydrating or oxidizing conditions.
- Typical reagents include acids (e.g., hydrochloric acid, polyphosphoric acid) or oxidants (e.g., benzoquinone, copper(II) acetate).
- For the 2-methyl substitution, methyl-substituted aldehydes or methylated o-phenylenediamine can be used.
- Sodium metabisulfite (Na2S2O5) in ethanol has been used as a mild oxidizing agent to facilitate benzimidazole ring closure with various substituted aldehydes, yielding bis-benzimidazole derivatives with good yields and purity.
Functionalization at the 6-Position
- The 6-position on the benzimidazole ring can be functionalized by starting with appropriately substituted phenylenediamines or via post-synthetic modifications.
- For example, 4-cyano-1,2-phenylenediamine derivatives have been used to introduce cyano or formyl groups at the 5- or 6-position, which can be further transformed into carboxylic acid or amide functionalities.
Preparation of Azetidine-3-carboxamide Moiety
- Azetidine-3-carboxylic acid or its derivatives serve as the amine or acid component in amide bond formation.
- The azetidine ring is a four-membered nitrogen heterocycle, which can be introduced by amidation reactions with benzimidazole derivatives bearing carboxylic acid groups at the 6-position.
Amide Bond Formation (Coupling Step)
Coupling Reagents and Conditions
- The key step involves coupling the benzimidazole carboxylic acid with azetidine amine to form the carboxamide linkage.
Common coupling reagents include:
Coupling Reagent Description 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) Water-soluble carbodiimide used for amide bond formation 1,3-Dicyclohexylcarbodiimide (DCC) Traditional carbodiimide coupling reagent 1,1-Carbonyl diimidazole (CDI) Used for activation of carboxylic acids The reaction is typically carried out in aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM).
- Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), pyridine, or N-methylmorpholine are added to scavenge generated acids and promote coupling.
Reaction Conditions
- The coupling reaction is often initiated at low temperature (0°C) to control reactivity and then allowed to proceed at room temperature for extended periods (e.g., 18–24 hours).
- After completion, the reaction mixture is quenched with water or ice-cold aqueous solutions to terminate the reaction.
- The product is isolated by extraction with organic solvents (ethyl acetate), washed with brine or sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification may involve recrystallization or chromatographic techniques.
Representative Preparation Protocol (Based on Patent WO2018008929A1)
| Step | Description | Conditions and Notes |
|---|---|---|
| 1 | Preparation of carboxylic acid alkyl ester of benzimidazole derivative by benzylation | Reaction of carboxylic acid alkyl ester with substituted benzyl halide in presence of K2CO3 and catalytic NaI; room or warm temperature |
| 2 | Hydrolysis of ester to carboxylic acid | Aqueous KOH or NaOH added dropwise; stirred at 80°C for 2 hours; pH adjusted to ~5 with HCl; product isolated as solid |
| 3 | Amidation with azetidine derivative | Coupling with azetidine using EDCI, HOBt, and triethylamine in anhydrous DCM at 0°C to room temperature for ~22 hours |
| 4 | Workup and purification | Reaction quenched with ice water, extracted with ethyl acetate, washed, dried, concentrated; product recrystallized or dried under reduced pressure |
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Benzimidazole core synthesis | Condensation of o-phenylenediamine with aldehydes/acids | Use of oxidants or acid catalysts |
| Ester benzylation | K2CO3, catalytic NaI, room to warm temperature | Substituted benzyl halides used |
| Ester hydrolysis | 2N NaOH or KOH, 80°C, 2 hours | Followed by acidification to pH ~5 |
| Amidation coupling reagents | EDCI, HOBt, triethylamine | Solvent: DCM or DMF; temperature 0°C to RT |
| Reaction time | 18–24 hours | For coupling step |
| Purification | Extraction, washing, drying, recrystallization | Standard organic workup |
| Yield | 70–85% | High yield typical for amidation |
Research Findings and Optimization Notes
- The choice of coupling reagent and base significantly affects yield and purity. EDCI with HOBt and triethylamine provides efficient amidation with minimal side reactions.
- Reaction temperature control (starting at 0°C) helps reduce side reactions and improves selectivity.
- Solvent choice impacts solubility and reaction rate; dichloromethane and DMF are preferred.
- Hydrolysis of esters to carboxylic acids should be carefully controlled to avoid over-hydrolysis or degradation.
- The benzimidazole core synthesis can be tailored by varying the aldehyde or diamine substituents to modulate biological activity.
Additional Context from Related Benzimidazole Syntheses
- Benzimidazole derivatives with various substituents have been synthesized using similar condensation and coupling strategies, demonstrating versatility in functional group tolerance and biological activity tuning.
- The azetidine ring incorporation via amide bond formation is a common strategy in medicinal chemistry to enhance biological properties such as solubility and receptor binding.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or azetidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole or azetidine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. PARP inhibitors are known for their effectiveness in treating cancers with BRCA mutations. Research indicates that compounds similar to this compound can selectively inhibit PARP activity, leading to decreased proliferation of cancer cells .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies have indicated that benzimidazole derivatives possess significant antibacterial and antifungal activities. The structural characteristics of this compound may enhance its efficacy against various pathogens .
Neurological Applications
Research into the neuroprotective effects of benzimidazole derivatives suggests that this compound could play a role in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is under investigation .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzimidazole Core : The initial step often includes the condensation of o-phenylenediamine and a suitable carboxylic acid derivative.
- Azetidine Formation : The introduction of the azetidine ring can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Final Carboxamide Formation : The final product is obtained by reacting the azetidine with appropriate acylating agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated selective inhibition of PARP in BRCA-mutant cell lines, with IC50 values in the low nanomolar range. |
| Study 2 | Antimicrobial Activity | Exhibited significant antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans. |
| Study 3 | Neuroprotective Effects | Showed potential in reducing oxidative stress markers in neuronal cell cultures, suggesting neuroprotective properties. |
Mechanism of Action
The mechanism of action of N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Differences :
- Core Structure : The target compound contains a benzoimidazole-azetidine framework, whereas N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is a benzamide derivative with a hydroxyalkyl side chain.
- Functional Groups : The target compound has an amide linkage between azetidine and benzoimidazole, while the comparator features an amide connecting 3-methylbenzoyl to a hydroxy-tert-butyl group.
Functional Implications :
- Directing Groups : highlights the N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal-catalyzed C–H bond functionalization . In contrast, the target compound’s benzoimidazole NH and azetidine amide groups may act as a tridentate ligand, though this requires experimental validation.
- Applications : The hydroxyalkyl-benzamide structure is tailored for catalysis, while the target compound’s rigid azetidine-benzoimidazole system could enhance substrate specificity in analogous reactions.
Table 1: Key Structural and Functional Comparisons
Comparison with Elironrasib (RMC-6291)
Structural Differences :
- Complexity : Elironrasib incorporates a macrocyclic framework with multiple fused rings, including a benzoimidazole, pyridazine, and benzene, linked to an azetidine carboxamide . The target compound is simpler, with a single benzoimidazole-azetidine motif.
- Substituents : Elironrasib includes a vinylsulfonyl group and a hydroxy-trimethyl macrocycle, absent in the target compound.
Functional Implications :
- Pharmacological Relevance : Elironrasib’s azetidine carboxamide is critical for its role as a RAS(ON) inhibitor, suggesting that the target compound’s azetidine group may also enhance bioavailability or target engagement in drug design.
Table 2: Pharmacological and Structural Insights
Biological Activity
N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide, with the CAS number 1135148-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]imidazole with azetidine derivatives in the presence of suitable coupling agents. This method allows for the efficient formation of the desired compound with high yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
These findings suggest that compounds with the benzimidazole structure may inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that similar benzimidazole derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.
These results indicate that this compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives indicates that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example, substituents at the 2-position of the benzimidazole moiety have been found to enhance anticancer activity, while variations in the azetidine component can affect potency and selectivity.
Case Studies
In a recent study focused on drug repurposing, compounds similar to this compound were tested against SARS-CoV-2 proteases, revealing promising inhibitory effects. This highlights the versatility of benzimidazole derivatives in targeting various biological pathways.
Q & A
Q. What are the standard synthetic protocols for N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, benzimidazole derivatives are often synthesized via condensation of o-phenylenediamine with carbon disulfide under basic conditions to form 1H-benzo[d]imidazole-2-thiol intermediates. Subsequent hydrazine hydrate treatment generates hydrazinyl derivatives, followed by coupling with azetidine-3-carboxamide precursors using carbodiimide-based coupling agents (e.g., EDCI HCl) in anhydrous DMF . Optimization strategies include:
- Adjusting stoichiometry of reactants (e.g., 1:1 molar ratios for hydrazine hydrate reactions).
- Using high-purity solvents (e.g., methanol or DMF) to minimize side reactions.
- Monitoring reaction progress via TLC and optimizing reflux times (e.g., 16 hours for amide bond formation).
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate products with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is critical:
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹ in intermediates, N-H stretches at ~3395 cm⁻¹ in benzimidazole rings) .
- 1H/13C NMR : Assigns proton environments (e.g., singlet at δ12.31 for S-H in intermediates) and carbon frameworks (e.g., aromatic carbons at δ130–150 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z peaks matching theoretical molecular ions within ±0.1 Da) .
- Elemental Analysis : Validates purity (deviations <±0.4% from theoretical C/H/N/S values) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer : Computational approaches include:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Parameters include binding affinity (ΔG ≤ -8 kcal/mol) and interaction analysis (e.g., hydrogen bonds with catalytic residues) .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with experimental IC50 values from PubChem bioassays to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in NMR spectral data when assigning stereochemistry or substituent positions in derivatives?
- Methodological Answer : Contradictions arise due to overlapping signals or dynamic processes. Solutions include:
- 2D NMR (COSY, HSQC, NOESY) : Resolves coupling networks (e.g., through-space NOE correlations for stereochemistry) .
- Variable-Temperature NMR : Identifies conformational exchange (e.g., coalescence temperatures for rotamers).
- Isotopic Labeling : Incorporates 13C or 15N labels to track specific nuclei in crowded spectra.
- Comparative Analysis : Cross-references with structurally characterized analogs (e.g., PubChem entries for 2-(benzylthio)-benzimidazole derivatives) .
Q. How can mechanistic studies elucidate the role of the azetidine-3-carboxamide moiety in modulating biological activity?
- Methodological Answer : Mechanistic approaches involve:
- Proteolytic Stability Assays : Incubates compounds in human plasma to measure half-life (t1/2) and identify metabolic hotspots (e.g., azetidine ring opening).
- Site-Directed Mutagenesis : Modifies target protein residues (e.g., catalytic lysines) to test binding dependency.
- Free Energy Perturbation (FEP) Simulations : Quantifies the contribution of the azetidine group to binding energy using molecular dynamics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar benzimidazole-carboxamide derivatives?
- Methodological Answer : Discrepancies may arise from variations in:
- Reagent Purity : Impurities in hydrazine hydrate or aldehydes reduce yields. Use HPLC-grade reagents and pre-purify intermediates.
- Catalyst Selection : EDCI HCl vs. DCC for carboxamide coupling (EDCI minimizes racemization in chiral intermediates) .
- Workup Procedures : Incomplete removal of byproducts (e.g., urea derivatives from carbodiimides) can inflate yield calculations. Validate yields via quantitative NMR with internal standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
